1-Octen-7-yn-4-ol, 4-methyl-
CAS No.: 844437-28-1
Cat. No.: VC19032314
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844437-28-1 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 4-methyloct-1-en-7-yn-4-ol |
| Standard InChI | InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3 |
| Standard InChI Key | RAHPAZAARMLWMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC#C)(CC=C)O |
Introduction
Molecular Structure and Stereochemical Features
1-Octen-7-yn-4-ol, 4-methyl- belongs to the alkyne-alcohol family, with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. Its IUPAC name, 4-methyloct-1-en-7-yn-4-ol, reflects the presence of a triple bond at position 7, a hydroxyl group at position 4, and a methyl substituent on the same carbon. The compound’s canonical SMILES string, CC(CCC#C)(CC=C)O, encodes its branching and functional group arrangement.
A stereoisomer of this compound, (4S)-oct-1-en-7-yn-4-ol (PubChem CID 101065772), shares the same backbone but exhibits chirality at the hydroxyl-bearing carbon . The (4S) configuration, represented by the SMILES string C=CCC@HO, demonstrates how stereochemistry influences physical properties and reactivity . For instance, enantiomeric forms may exhibit divergent biological activities or crystallization behaviors.
Synthetic Methodologies and Industrial Production
Hydroboration-Oxidation and Catalytic Hydration
The synthesis of 1-Octen-7-yn-4-ol, 4-methyl- often begins with alkyne precursors. One approach involves hydroboration-oxidation, where an alkyne reacts with borane (BH₃) to form a vinylborane intermediate, which is subsequently oxidized with hydrogen peroxide (H₂O₂) under basic conditions to yield the alcohol. This method ensures regioselective addition, favoring anti-Markovnikov orientation.
Industrial-scale production may employ catalytic hydration using transition metal catalysts (e.g., Hg²⁺ or Au³⁺) to add water across the triple bond. Elevated temperatures (100–150°C) and pressures (5–10 atm) optimize yield and reaction kinetics. For example, the hydration of 1-octyne in the presence of sulfuric acid and mercury(II) sulfate produces 1-octen-7-yn-4-ol derivatives .
Grignard Coupling and Functionalization
Alternative routes leverage Grignard reagents to construct the carbon skeleton. For instance, bromination of 2-octyn-1-ol generates 1-bromo-2-octyne, which couples with pentenynol-derived Grignard reagents to form elongated alkynols . Subsequent hydrogenation or oxidation steps tailor the functional groups.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the alcohol to a ketone or aldehyde. For example, 1-Octen-7-yn-4-ol, 4-methyl- may yield 4-methyloct-1-en-7-yn-4-one under controlled conditions.
-
Reduction: Hydrogenation over palladium catalysts (Pd/C) selectively reduces the triple bond to a cis-alkene, while Lindlar catalysts produce trans-alkenes. Full saturation to alkanes requires harsher conditions (e.g., H₂, Raney Ni).
Substitution and Functional Group Interconversion
The hydroxyl group undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) to form chlorides or phosphorus tribromide (PBr₃) for bromides. These intermediates serve as precursors for ethers, esters, or amines.
Applications in Research and Industry
Organic Synthesis and Catalysis
The compound’s dual functionality makes it a valuable building block for synthesizing complex molecules. For example, its alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition) to form triazoles, while the alcohol group enables esterification or glycosylation .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume